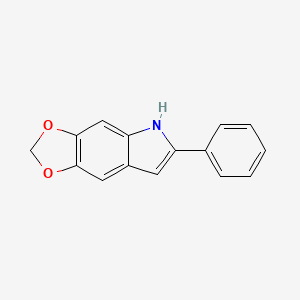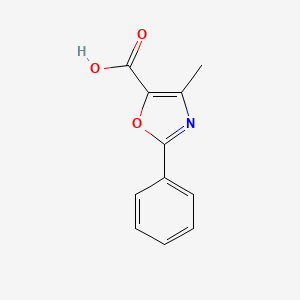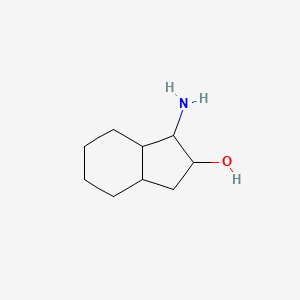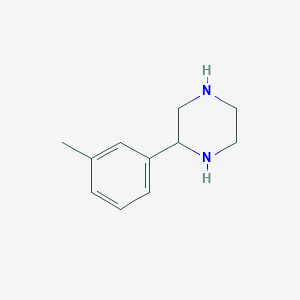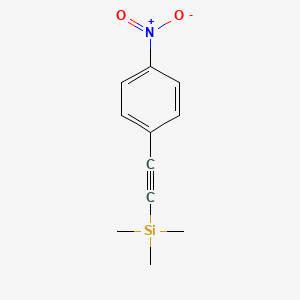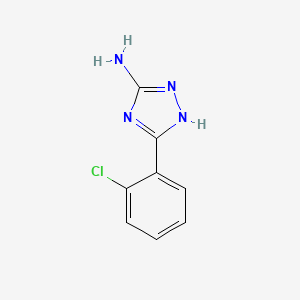
5-(2-Chlorphenyl)-4H-1,2,4-triazol-3-amin
Übersicht
Beschreibung
The compound “5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms. The presence of a chlorophenyl group indicates that it has a chlorine atom substituted onto a phenyl ring .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, triazoles are stable compounds. They are resistant to oxidation and reduction, but can be protonated at the nitrogen .Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
5-(2-Chlorphenyl)-4H-1,2,4-triazol-3-amin: und seine Derivate wurden ausgiebig auf ihre antimikrobiellen Eigenschaften untersucht. Diese Verbindungen haben ein erhebliches Potenzial gezeigt, das Wachstum verschiedener bakterieller und pilzlicher Stämme zu hemmen. Das Vorhandensein des Triazolrings trägt zur Fähigkeit der Verbindung bei, die Synthese essentieller Bestandteile mikrobieller Zellmembranen zu stören, was zu deren Zerstörung führt .
Antifungal Wirksamkeit
Im Bereich der Antimykotika-Forschung hat sich diese Verbindung gegen eine Reihe von Pilzpathogenen als wirksam erwiesen. Ihr Wirkmechanismus beinhaltet oft die Störung der Integrität der Pilzzellwand oder die Hemmung kritischer Enzyme in den Pilzzellen, die für deren Überleben und Proliferation unerlässlich sind .
Antimalaria-Aktivität
Die Triazol-Klasse von Verbindungen, zu der This compound gehört, wurde als potenziell antimalariawirksam identifiziert. Diese Verbindungen können das Wachstum von Plasmodium-Arten, den Parasiten, die für Malaria verantwortlich sind, hemmen, indem sie ihre Stoffwechselwege angreifen oder ihre DNA-Replikation stören .
Antivirales Potenzial
Die Forschung zu den antiviralen Anwendungen von Triazol-Derivaten hat vielversprechend gezeigt, insbesondere bei der Hemmung von Viren in verschiedenen Stadien ihres Lebenszyklus. Die strukturelle Flexibilität von This compound ermöglicht die Entwicklung von Analoga, die virale Proteine oder Nukleinsäuren angreifen können .
Entzündungshemmende Eigenschaften
Die Fähigkeit der Verbindung, Entzündungsreaktionen zu modulieren, war Gegenstand des Interesses. Sie kann auf bestimmte Entzündungsmediatoren wirken, wodurch Entzündungen reduziert werden und ein therapeutisches Potenzial bei Krankheiten mit übermäßiger Entzündung geboten wird .
Antioxidative Wirkungen
Als Antioxidans könnte This compound eine Rolle bei der Neutralisierung freier Radikale und reaktiver Sauerstoffspezies spielen. Diese Eigenschaft ist besonders wertvoll bei der Vorbeugung von oxidativen Stress-bedingten Krankheiten und beim Schutz von Biomolekülen vor oxidativem Schaden .
Antitumor- und Krebsforschung
Die Erforschung dieser Verbindung in der Krebsforschung hat ihre Fähigkeit aufgezeigt, Apoptose in Krebszellen zu induzieren und das Tumorwachstum zu hemmen. Ihre Interaktion mit verschiedenen zellulären Wegen, die die Zellteilung und den Zelltod regulieren, macht sie zu einem Kandidaten für die Entwicklung neuer Krebstherapien .
Chemische Synthese und Materialwissenschaften
Im Bereich der chemischen Synthese und Materialwissenschaften dient This compound als Vorläufer oder Zwischenprodukt bei der Synthese komplexerer Moleküle. Seine Strukturmerkmale ermöglichen die Bildung neuartiger Verbindungen mit potenziellen Anwendungen in verschiedenen Industrien .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSNWMVOAUEVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407958 | |
| Record name | 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54463-89-7 | |
| Record name | 5-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Methyl(prop-2-enyl)amino]ethanol](/img/structure/B1599160.png)



